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This guide provides an in-depth analysis of the spectral data for octyl 4-
methylbenzenesulfonate, a key intermediate in organic synthesis. A thorough understanding

of its spectral characteristics is paramount for reaction monitoring, quality control, and the

definitive identification of this compound. We will delve into the nuances of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded

in established chemical principles.

Molecular Structure and Key Features
Octyl 4-methylbenzenesulfonate, also known as octyl tosylate, consists of a non-polar octyl

chain linked to a polar tosylate group via an ester bond. This amphipathic nature influences its

reactivity and solubility. The tosylate group is an excellent leaving group, making this

compound a valuable substrate in nucleophilic substitution reactions.

Caption: Molecular structure of octyl 4-methylbenzenesulfonate.
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Proton NMR spectroscopy is a powerful tool for elucidating the structure of octyl 4-
methylbenzenesulfonate by providing information about the chemical environment of the

hydrogen atoms. The spectrum is characterized by distinct signals for the aromatic protons of

the tosyl group, the benzylic methyl protons, and the protons of the octyl chain.[1]

Table 1: ¹H NMR Spectral Data for Octyl 4-methylbenzenesulfonate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.78 Doublet 2H Ar-H (ortho to SO₂)

~7.35 Doublet 2H Ar-H (meta to SO₂)

~4.02 Triplet 2H -O-CH₂-

~2.45 Singlet 3H Ar-CH₃

~1.65 Multiplet 2H -O-CH₂-CH₂-

~1.25 Multiplet 10H -(CH₂)₅-

~0.88 Triplet 3H -CH₃

Interpretation:

Aromatic Protons: The protons on the benzene ring appear as two distinct doublets in the

downfield region (~7.3-7.8 ppm) due to the deshielding effect of the aromatic ring and the

electron-withdrawing sulfonate group. The protons ortho to the sulfonate group are more

deshielded and appear at a higher chemical shift than the meta protons.

Benzylic Protons: The methyl group attached to the benzene ring gives rise to a

characteristic singlet at around 2.45 ppm.

Octyl Chain Protons: The methylene group attached to the oxygen atom (-O-CH₂-) is

deshielded by the electronegative oxygen and appears as a triplet at approximately 4.02

ppm. The other methylene groups of the octyl chain appear as a broad multiplet in the upfield

region (~1.2-1.7 ppm), while the terminal methyl group appears as a triplet around 0.88 ppm.
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¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR provides complementary information to ¹H NMR, showing the number of non-

equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data for Octyl 4-methylbenzenesulfonate

Chemical Shift (δ) ppm Assignment

~144.7 Ar-C (ipso to SO₂)

~133.0 Ar-C (ipso to CH₃)

~129.8 Ar-CH (ortho to CH₃)

~127.8 Ar-CH (meta to CH₃)

~70.7 -O-CH₂-

~31.7 -CH₂-

~29.1 -CH₂-

~28.8 -CH₂-

~25.5 -CH₂-

~22.6 -CH₂-

~21.6 Ar-CH₃

~14.0 -CH₃

Interpretation:

Aromatic Carbons: The aromatic region of the spectrum shows four distinct signals,

corresponding to the two quaternary carbons and the two types of protonated carbons in the

para-substituted benzene ring.

Octyl Chain Carbons: The carbon atom attached to the oxygen (-O-CH₂-) is found at a

characteristic downfield shift of around 70.7 ppm. The other carbons of the octyl chain
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appear in the aliphatic region (14-32 ppm). The signal for the benzylic methyl carbon

appears at approximately 21.6 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of octyl 4-methylbenzenesulfonate will show characteristic absorption bands for the

sulfonate group, the aromatic ring, and the aliphatic chain.[2]

Table 3: Key IR Absorption Bands for Octyl 4-methylbenzenesulfonate

Wavenumber (cm⁻¹) Intensity Assignment

~1360 Strong Asymmetric S=O stretching

~1175 Strong Symmetric S=O stretching

~1100 Strong C-O stretching

~3000-2850 Medium-Strong C-H stretching (aliphatic)

~1600, ~1475 Medium-Weak C=C stretching (aromatic)

Interpretation:

The most prominent peaks in the IR spectrum are the strong absorptions corresponding to the

asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group. The

C-O stretching of the ester linkage is also clearly visible. The C-H stretching vibrations of the

octyl chain and the aromatic C=C stretching vibrations are also present.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For octyl 4-methylbenzenesulfonate, Electron Ionization (EI) would likely

lead to significant fragmentation.

Table 4: Key Fragments in the Mass Spectrum of Octyl 4-methylbenzenesulfonate[3]
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m/z Identity

284 [M]⁺ (Molecular Ion)

173 [CH₃C₆H₄SO₃H]⁺

155 [CH₃C₆H₄SO₂]⁺

112 [C₈H₁₆]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Interpretation:

The molecular ion peak at m/z 284 would confirm the molecular weight of the compound. A

prominent peak at m/z 155 corresponds to the tosyl cation, while a peak at m/z 91 is the

characteristic tropylium ion, a common fragment from toluene derivatives. Fragmentation of the

octyl chain would lead to a series of peaks separated by 14 Da (CH₂). The peak at m/z 112

corresponds to the loss of p-toluenesulfonic acid, resulting in the octene cation.
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Octyl 4-methylbenzenesulfonate
[M]⁺ m/z 284

Tosyl Cation
[CH₃C₆H₄SO₂]⁺

m/z 155

Octene Cation
[C₈H₁₆]⁺
m/z 112

Tropylium Ion
[C₇H₇]⁺
m/z 91
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Reactants

Reaction

Workup & Purification

1-Octanol

Dissolve 1-Octanol in DCM

p-Toluenesulfonyl Chloride

Add p-Toluenesulfonyl Chloride

Pyridine (Base)

Cool to 0°C and add Pyridine

Stir at Room Temperature

Aqueous Washes (HCl, NaHCO₃, Brine)

Drying (MgSO₄)

Solvent Removal (Rotovap)

Column Chromatography

Pure Octyl 4-methylbenzenesulfonate

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1581204?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_3386-35-4_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_3386-35-4_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_3386-35-4_ir1.htm
https://www.chemicalbook.com/SpectrumEN_3386-35-4_ir1.htm
https://pubchem.ncbi.nlm.nih.gov/compound/n-Octyl-p-Toluenesulfonate
https://pubchem.ncbi.nlm.nih.gov/compound/n-Octyl-p-Toluenesulfonate
https://www.benchchem.com/product/b1581204#octyl-4-methylbenzenesulfonate-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1581204#octyl-4-methylbenzenesulfonate-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1581204#octyl-4-methylbenzenesulfonate-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1581204#octyl-4-methylbenzenesulfonate-spectral-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1581204?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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